molecular formula C6H11NO2S B1299817 (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 205985-92-8

(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1299817
M. Wt: 161.22 g/mol
InChI Key: RSZVGLFPGDKTDK-CNZKWPKMSA-N
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Description

(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative, which is a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This particular compound has an ethyl group at the 2nd position and a carboxylic acid group at the 4th position, with the 4S configuration indicating the stereochemistry of the molecule.

Synthesis Analysis

The synthesis of thiazolidine derivatives, including (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid, is not explicitly detailed in the provided papers. However, general methods for synthesizing thiazolidine-4-carboxylic acids typically involve cyclization reactions of amino acids with aldehydes or ketones in the presence of acidic or basic catalysts. The stability of these compounds in acidic and basic solutions is crucial for their synthesis and subsequent applications .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of a five-membered ring with sulfur and nitrogen heteroatoms. The substitution of different groups at various positions on the ring, such as the ethyl group at the 2nd position in (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid, can significantly influence the molecule's properties and reactivity. The stereochemistry at the 4th position is also important, as it can affect the compound's biological activity .

Chemical Reactions Analysis

Thiazolidine-4-carboxylic acids can undergo various chemical reactions depending on the conditions. In acidic solutions, aliphatic substituted thiazolidine-4-carboxylic acids are stable, while aromatic substituted ones may decompose to form mercaptals. This decomposition suggests the presence of tautomerism and may proceed through a sulfonium ion intermediate. In basic solutions, both aliphatic and aromatic substituted thiazolidine-4-carboxylic acids can decompose to aldehydes and aminothiols, with the possibility of detecting intermediate imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The stability of (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid in neutral solutions suggests that it has a relatively non-reactive nature under these conditions. The presence of the carboxylic acid group contributes to the compound's acidity and its ability to participate in hydrogen bonding, which can affect its solubility and interaction with biological molecules. The ethyl substitution may also influence the compound's lipophilicity .

Scientific Research Applications

Biological Significance and Synthetic Development

The core structure of (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid, specifically the 1,3-thiazolidin-4-one moiety, has garnered significant attention due to its vast biological potential and synthetic versatility. Historically, the synthesis of this nucleus dates back to the mid-nineteenth century, emphasizing the long-standing interest in its pharmacological importance. The 1,3-thiazolidin-4-one nucleus, along with functionalized analogs such as glitazones and rhodanines, has demonstrated extensive pharmacological activities, making it a key focus in medicinal chemistry for potential therapeutic applications against various diseases. The development of advanced synthetic methodologies, including green chemistry approaches, underlines the ongoing efforts to explore this compound's utility further. Notably, the environmental consciousness driving these synthetic innovations reflects a broader commitment to sustainable research practices in the face of global ecological challenges (Santos, Jones Junior, & Silva, 2018).

Anticancer Activity

The exploration of 1,3-thiazolidin-4-one derivatives in anticancer drug design is a vibrant area of research, with recent studies summarizing the potential anticancer activity of new 4-thiazolidinone-bearing hybrid molecules. These investigations underscore the utility of molecular hybridization methodologies in designing small molecules as anticancer agents. The emphasis on hybridizing scaffolds, alongside the hybrid-pharmacophore approach and analog-based drug design incorporating 4-thiazolidinone cores, highlights the strategic efforts to generate effective anticancer compounds. This approach offers promising directions for future studies aimed at developing novel anticancer therapies (Roszczenko et al., 2022).

Antioxidant and Anti-inflammatory Properties

Research has identified benzofused thiazole analogs as potent antioxidant and anti-inflammatory agents, demonstrating the synthetic versatility and biological efficacy of thiazolidine derivatives. The study focused on synthesizing benzofused thiazole derivatives and evaluating their in vitro antioxidant and anti-inflammatory activities. The findings revealed distinct anti-inflammatory activity in several compounds, alongside notable antioxidant activity against reactive species. This highlights the potential of thiazolidine derivatives as templates for developing new anti-inflammatory and antioxidant agents, offering a foundation for further therapeutic advancements (Raut et al., 2020).

Green Synthesis and Biological Evaluation

The commitment to green chemistry principles has led to the development of microwave-assisted protocols for the synthesis of thiazolidinone derivatives, aligning with environmental sustainability goals. This green synthesis approach has produced compounds with a range of biological activities, including antibacterial, anticancer, and antifungal effects. The review underscores the potential of thiazolidinone derivatives as candidates for treating various diseases, emphasizing the importance of green synthesis techniques in medicinal chemistry and drug discovery efforts (JacqulineRosy et al., 2019).

properties

IUPAC Name

(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-5-7-4(3-10-5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZVGLFPGDKTDK-CNZKWPKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1N[C@H](CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369302
Record name SBB017044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid

CAS RN

205985-92-8
Record name (4S)-2-Ethyl-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205985-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB017044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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